Cas no 1557072-81-7 (3-amino-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-ol)

3-Amino-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol is a specialized organic compound featuring a pyrazole core substituted with an isopropyl group and an amino-propanol side chain. Its structural versatility makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for designing bioactive molecules. The presence of both amino and hydroxyl functional groups enhances its reactivity, enabling selective modifications for targeted applications. This compound exhibits potential utility in medicinal chemistry due to its ability to serve as a scaffold for drug discovery, offering opportunities for derivatization. Its well-defined chemical properties ensure consistent performance in synthetic pathways, supporting research and industrial-scale production.
3-amino-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-ol structure
1557072-81-7 structure
Product name:3-amino-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-ol
CAS No:1557072-81-7
MF:C9H17N3O
MW:183.250781774521
CID:5760057
PubChem ID:83828666

3-amino-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1798741
    • 3-amino-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol
    • 1557072-81-7
    • 3-amino-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-ol
    • Inchi: 1S/C9H17N3O/c1-7(2)12-9(3-5-11-12)8(10)4-6-13/h3,5,7-8,13H,4,6,10H2,1-2H3
    • InChI Key: ZNRMVKZXUROITG-UHFFFAOYSA-N
    • SMILES: OCCC(C1=CC=NN1C(C)C)N

Computed Properties

  • Exact Mass: 183.137162174g/mol
  • Monoisotopic Mass: 183.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 64.1Ų

3-amino-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1798741-0.1g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol
1557072-81-7
0.1g
$1131.0 2023-09-19
Enamine
EN300-1798741-0.5g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol
1557072-81-7
0.5g
$1234.0 2023-09-19
Enamine
EN300-1798741-1g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol
1557072-81-7
1g
$1286.0 2023-09-19
Enamine
EN300-1798741-0.25g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol
1557072-81-7
0.25g
$1183.0 2023-09-19
Enamine
EN300-1798741-5.0g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol
1557072-81-7
5g
$3728.0 2023-06-02
Enamine
EN300-1798741-2.5g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol
1557072-81-7
2.5g
$2520.0 2023-09-19
Enamine
EN300-1798741-0.05g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol
1557072-81-7
0.05g
$1080.0 2023-09-19
Enamine
EN300-1798741-10g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol
1557072-81-7
10g
$5528.0 2023-09-19
Enamine
EN300-1798741-5g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol
1557072-81-7
5g
$3728.0 2023-09-19
Enamine
EN300-1798741-10.0g
3-amino-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol
1557072-81-7
10g
$5528.0 2023-06-02

Additional information on 3-amino-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-ol

Recent Advances in the Study of 3-amino-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-ol (CAS: 1557072-81-7)

The compound 3-amino-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-ol (CAS: 1557072-81-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole core and amino alcohol functionality, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development.

One of the key areas of research has been the optimization of synthetic routes for 3-amino-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-ol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, high-yield synthesis method using a multi-step approach involving condensation and reduction reactions. The authors highlighted the importance of controlling stereochemistry during synthesis to ensure the desired biological activity. This advancement is expected to facilitate further exploration of the compound's pharmacological properties.

In terms of biological activity, preliminary investigations have revealed that 3-amino-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-ol exhibits moderate inhibitory effects on several kinase targets implicated in inflammatory diseases. Molecular docking studies suggest that the compound's pyrazole moiety interacts favorably with the ATP-binding sites of these kinases. These findings were corroborated by in vitro assays showing IC50 values in the low micromolar range, positioning the compound as a potential lead for anti-inflammatory drug development.

Another significant development involves the exploration of 3-amino-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-ol as a building block for more complex pharmaceutical agents. Researchers have successfully derivatized the amino and hydroxyl functional groups to create a library of analogs with improved pharmacokinetic properties. Some of these derivatives have shown enhanced blood-brain barrier penetration, opening possibilities for central nervous system (CNS) drug applications.

The safety profile of 3-amino-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-ol has also been investigated in recent preclinical studies. Acute toxicity tests in rodent models indicated a favorable safety window, with no observed adverse effects at therapeutic doses. However, chronic toxicity studies are still ongoing to fully assess the compound's long-term safety profile.

Looking forward, researchers are particularly excited about the compound's potential in targeted drug delivery systems. Its chemical structure allows for facile conjugation with various drug molecules and nanoparticles, making it an attractive candidate for developing novel drug delivery platforms. Several patents have recently been filed covering these applications, indicating growing commercial interest in the compound.

In conclusion, 3-amino-3-1-(propan-2-yl)-1H-pyrazol-5-ylpropan-1-ol (CAS: 1557072-81-7) represents a promising chemical entity with diverse pharmaceutical applications. The recent advancements in its synthesis, biological evaluation, and derivatization strategies have significantly enhanced our understanding of its therapeutic potential. Future research directions will likely focus on clinical translation of these findings and exploration of additional therapeutic indications for this versatile compound.

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